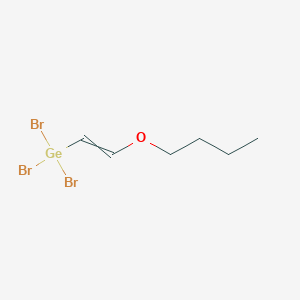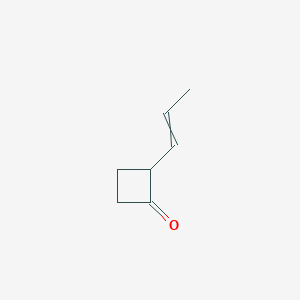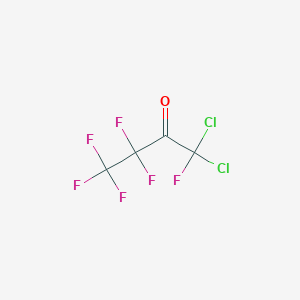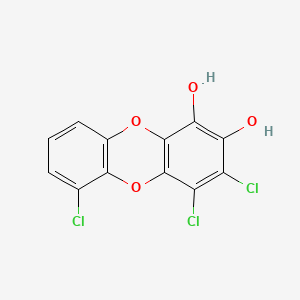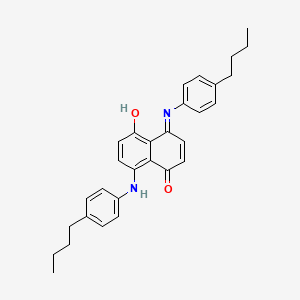
4,8-Bis(4-butylanilino)naphthalene-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is a chemical compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicinal chemistry and industrial applications. This compound is characterized by the presence of two butylanilino groups attached to the naphthalene-1,5-dione core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-butylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions. The specific reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4,8-Bis(4-butylanilino)naphthalene-1,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives.
科学的研究の応用
4,8-Bis(4-butylanilino)naphthalene-1,5-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,8-Bis(4-butylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities.
類似化合物との比較
Similar Compounds
Naphthoquinone: The parent compound with similar structural features.
Lawsone: A naturally occurring naphthoquinone with biological activities.
Juglone: Another naphthoquinone derivative with antimicrobial properties.
Uniqueness
4,8-Bis(4-butylanilino)naphthalene-1,5-dione is unique due to the presence of butylanilino groups, which can influence its chemical reactivity and biological activities. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to other naphthoquinones.
特性
CAS番号 |
85557-84-2 |
|---|---|
分子式 |
C30H32N2O2 |
分子量 |
452.6 g/mol |
IUPAC名 |
8-(4-butylanilino)-4-(4-butylphenyl)imino-5-hydroxynaphthalen-1-one |
InChI |
InChI=1S/C30H32N2O2/c1-3-5-7-21-9-13-23(14-10-21)31-25-17-19-28(34)30-26(18-20-27(33)29(25)30)32-24-15-11-22(12-16-24)8-6-4-2/h9-20,31,34H,3-8H2,1-2H3 |
InChIキー |
QLNPNKLLIVNTCR-UHFFFAOYSA-N |
正規SMILES |
CCCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCCC)C3=C(C=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


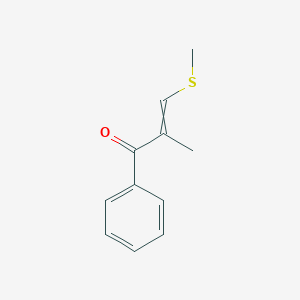
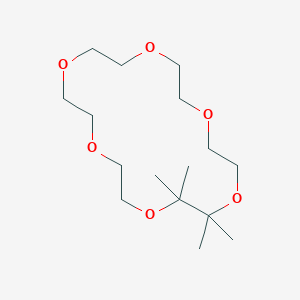
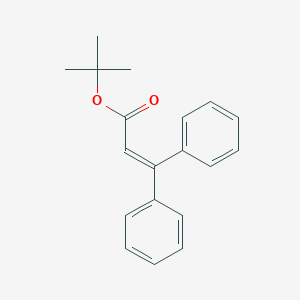
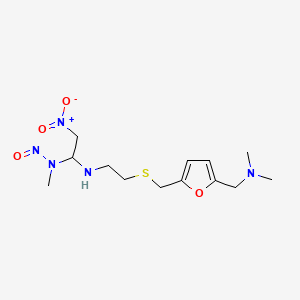
![1,1'-{1,4-Phenylenebis[(1-isocyanoethane-2,1-diyl)sulfonyl]}bis(4-methylbenzene)](/img/structure/B14407850.png)
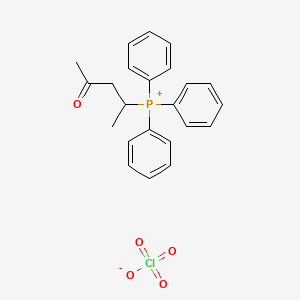
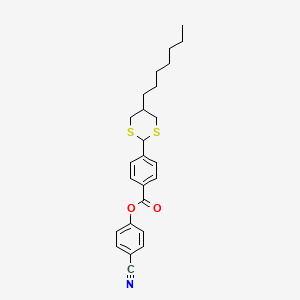
![(1S,3S,4R)-2,2,3-Trimethylbicyclo[2.2.1]heptane](/img/structure/B14407857.png)
![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)
